
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7,8-dimethoxy-4-methylcoumarin and 4-methoxybenzylamine.
Acylation Reaction: The key step involves the acylation of 7,8-dimethoxy-4-methylcoumarin with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Amidation Reaction: The resulting intermediate is then reacted with 4-methoxybenzylamine under suitable conditions, such as refluxing in a solvent like ethanol, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antioxidant, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methoxybenzylamine: Another precursor used in the synthesis.
Other Chromen-2-one Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is a derivative of chromenone and thiazole, which has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.
- Molecular Formula : C19H18N2O7S
- Molecular Weight : 418.42 g/mol
- CAS Number : 1010901-20-8
Synthesis
The synthesis of this compound typically involves the reaction of 7,8-dimethoxy-4-methylchromen-2-one with an appropriate acetamide derivative. The synthetic routes can vary depending on the desired substituents and functional groups.
Antimicrobial Activity
Research has shown that derivatives of chromenone exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives demonstrated that compounds similar to our target compound had moderate to good antibacterial activity against several strains of bacteria, including Bacillus cereus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.17 to >3.75 mg/mL.
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain |
---|---|---|---|
Compound 3 | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
Compound 1 | 0.23 | 0.47 | Enterobacter cloacae |
Compound 9 | 0.17 | 0.23 | Escherichia coli |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, with findings indicating that certain structural modifications enhance cytotoxic effects against various cancer cell lines. For example, compounds featuring a thiazole moiety demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups at specific positions on the aromatic rings was found to be beneficial for increasing activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituents at the 4-position on the phenyl ring significantly influence antimicrobial and anticancer activities.
- The presence of methoxy groups enhances lipophilicity and may improve cell membrane penetration.
Case Studies
- Antibacterial Evaluation : A study published in PMC evaluated a series of thiazole derivatives for antibacterial activity using microdilution methods. The results indicated that compounds with specific substitutions showed enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various chromenone derivatives on cancer cell lines, revealing that modifications at the chromenone scaffold led to improved efficacy against human cancer cells .
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO6/c1-13-16-9-10-18(27-3)21(28-4)20(16)29-22(25)17(13)11-19(24)23-12-14-5-7-15(26-2)8-6-14/h5-10H,11-12H2,1-4H3,(H,23,24) |
InChI Key |
VLJWLWBUMJLYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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